An In-depth Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological significance of 2-Methylpyrimidine-5-carboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Core Chemical Properties
2-Methylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1] It typically appears as a solid and is slightly soluble in water.[2] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Melting Point | 203-205 °C | [2] |
| Boiling Point (Predicted) | 292.5 ± 13.0 °C | [2] |
| Solubility in Water | Slightly soluble | [2] |
| pKa (Predicted) | 2.91 ± 0.10 | [2] |
| Appearance | Solid |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Methylpyrimidine-5-carboxylic acid is not extensively documented in readily available literature, a general and high-yielding method for the synthesis of its ester derivatives offers a viable synthetic route. This can be followed by hydrolysis to obtain the desired carboxylic acid.
A common approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with acetamidinium salt.[3][4][5] The resulting methyl 2-methylpyrimidine-5-carboxylate can then be hydrolyzed to the carboxylic acid.
Experimental Workflow: Synthesis of 2-Methylpyrimidine-5-carboxylate
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate (Ester Intermediate)
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3][5]
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Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[5]
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Cyclization Reaction: To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), acetamidinium salt (1.1 eq) is added.[5] The mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 1 hour) to facilitate the cyclization reaction.[4]
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Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 2-methylpyrimidine-5-carboxylate, is then purified by flash column chromatography on silica gel.[5]
Step 2: Hydrolysis to 2-Methylpyrimidine-5-carboxylic Acid
The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis.
-
Hydrolysis: The purified methyl 2-methylpyrimidine-5-carboxylate is dissolved in a mixture of methanol and/or THF, and an aqueous solution of a base, such as 1 M sodium hydroxide, is added.[6] The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography.
-
Acidification and Extraction: The organic solvents (methanol and THF) are removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with 1 M hydrochloric acid to a pH of approximately 2-3. The precipitated 2-Methylpyrimidine-5-carboxylic acid is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system.[7]
Spectroscopic Data
Detailed experimental spectral data for 2-Methylpyrimidine-5-carboxylic acid is not widely available in public databases. However, based on the known spectral characteristics of carboxylic acids and pyrimidine derivatives, the following key features can be anticipated.[8][9][10][11]
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region, likely between 8.0 and 9.5 ppm.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.5-3.0 ppm.
¹³C NMR Spectroscopy:
-
Carboxylic Carbonyl Carbon (-COOH): A signal for the carbonyl carbon is expected in the range of 165-185 ppm.[8]
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, typically between 120 and 160 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will show a signal in the upfield region, generally below 30 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, appearing in the region of 2500-3300 cm⁻¹.[9][11]
-
C=O Stretch: A strong and sharp absorption for the carbonyl group is expected between 1710 and 1760 cm⁻¹.[9][11]
-
C-O Stretch: A medium intensity band for the C-O single bond stretch will likely be observed in the 1210-1320 cm⁻¹ region.[11]
-
C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring stretches will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 138. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12][13][14] Fragmentation of the pyrimidine ring may also be observed.
Biological Activity and Drug Development Potential
While direct and extensive biological evaluation of 2-Methylpyrimidine-5-carboxylic acid is limited in published literature, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[15] Pyrimidine derivatives are key components in numerous anticancer, anti-inflammatory, and antimicrobial agents.[15][16]
The 2-methylpyrimidine-5-carboxylic acid core serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of substituted quinazolin-4(3H)-one derivatives, which have been evaluated for their in vitro anticancer activity.[8]
The pyrimidine ring often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine base of ATP.[17] The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors. The 2-methyl and 5-carboxy groups of 2-Methylpyrimidine-5-carboxylic acid provide key points for chemical modification to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of 2-Methylpyrimidine-5-carboxylic acid could be designed to target various kinase-mediated signaling pathways implicated in cancer and other diseases. A generalized workflow for screening such compounds against a kinase target is depicted below.
Conclusion
2-Methylpyrimidine-5-carboxylic acid represents a valuable scaffold for medicinal chemistry and drug discovery. While comprehensive data on the parent compound is not abundant, its structural features and the established biological importance of the pyrimidine core suggest significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
